Methdilazine-d4 Hydrochloride

Isotope dilution mass spectrometry LC-MS/MS method validation Pharmacokinetic quantification

Unlabeled internal standards introduce uncontrolled matrix effect variability in LC-MS/MS bioanalysis, risking assay failure under FDA BMV and ICH M10. Methdilazine-d4 Hydrochloride is a fit-for-purpose SIL internal standard engineered to eliminate this error. • +4 Da mass shift at stable pyrrolidine methylene positions minimizes H/D exchange and isotopic overlap • ≥95% isotopic purity; hydrochloride salt enables direct aqueous dissolution for calibration standards • Co-elutes with Methdilazine to correct for extraction recovery and matrix-induced ion suppression in plasma, serum, urine, and tissue homogenates

Molecular Formula C18H21ClN2S
Molecular Weight 336.914
CAS No. 1330055-82-7
Cat. No. B590167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethdilazine-d4 Hydrochloride
CAS1330055-82-7
Synonyms10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride;  Dilosyn-d4;  Disyncran-d4;  Methdilazine-d4 MonoHydrochloride;  NSC 169091-d4;  Tacaryl-d4;  Tacaryl-d4 Hydrochloride; 
Molecular FormulaC18H21ClN2S
Molecular Weight336.914
Structural Identifiers
SMILESCN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
InChIInChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2;
InChIKeyIEISBKIVLDXSMZ-XZAFBHDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methdilazine-d4 Hydrochloride (CAS 1330055-82-7) for Analytical Research and Pharmacokinetic Quantification


Methdilazine-d4 Hydrochloride (CAS 1330055-82-7) is a deuterated analog of Methdilazine, a first-generation phenothiazine-class H1 histamine receptor antagonist [1]. The compound incorporates four deuterium atoms specifically substituted at the pyrrolidine ring methylene positions, yielding a molecular formula of C18H17D4ClN2S and a molecular weight of approximately 336.92 g/mol [2]. As a stable isotope-labeled (SIL) internal standard, it is supplied as an off-white solid hydrochloride salt with an isotopic purity specification of ≥95% and is intended exclusively for research use in mass spectrometry-based quantitative bioanalysis .

Why Unlabeled Methdilazine or Class Analogs Cannot Substitute for Methdilazine-d4 in Quantitative Bioanalysis


In LC-MS/MS quantification of biological matrices, substituting an unlabeled analyte (such as Methdilazine hydrochloride, CAS 1229-35-2) or a structurally similar phenothiazine analog for Methdilazine-d4 introduces uncontrolled analytical error. A fundamental principle of isotope dilution mass spectrometry is that the internal standard must exhibit chromatographic and ionization behavior nearly identical to the target analyte to correct for variable sample extraction recovery and matrix-induced ion suppression . Deuterium-labeled internal standards are susceptible to a known isotope effect that can produce a retention time shift relative to the unlabeled analyte, which, in complex biological matrices, may expose the analyte and internal standard to different degrees of ion suppression—even a slight difference in retention time can change the analyte-to-internal standard peak area ratio and compromise quantitative accuracy [1]. Methdilazine-d4, with four deuterium atoms positioned on stable methylene carbons of the pyrrolidine ring, is engineered to minimize hydrogen-deuterium exchange during sample preparation while providing a sufficient mass shift (+4 Da) to avoid isotopic overlap in the mass spectrometer . Using an in-class analog without this specific isotopic signature fails to provide the co-elution and co-ionization behavior required for reliable method validation.

Quantitative Differentiation Evidence for Methdilazine-d4 Hydrochloride as an Internal Standard


Isotopic Purity and Mass Spectral Resolution: Methdilazine-d4 vs. Unlabeled Methdilazine

Methdilazine-d4 Hydrochloride is supplied with a certified isotopic purity specification of ≥95%, ensuring that the +4 Da mass shift from the unlabeled analyte (Methdilazine, MW ~296.43 g/mol) is reliably maintained across batches . This 4 Da mass difference places the internal standard signal sufficiently outside the natural isotopic envelope of the unlabeled analyte, minimizing cross-signal interference in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions. In contrast, a +3 Da or lower mass shift would risk partial overlap with the analyte's M+2 or M+3 natural abundance isotopologues, reducing quantification linearity and lower limit of quantification (LLOQ) .

Isotope dilution mass spectrometry LC-MS/MS method validation Pharmacokinetic quantification

Deuterium Labeling Position: Metabolic Stability vs. Non-Specific Deuterated Analogs

The four deuterium atoms in Methdilazine-d4 are specifically positioned on the methylene carbons of the pyrrolidine ring (the 3-pyrrolidinylmethyl moiety), as indicated by its IUPAC name: 10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine hydrochloride . This placement on stable aliphatic carbons minimizes the risk of hydrogen-deuterium back-exchange during typical sample preparation steps involving protic solvents or acidic/basic conditions. By contrast, deuterium labeling on exchange-labile positions (e.g., adjacent to carbonyl groups, amines, or on aromatic rings) can undergo partial or complete back-exchange, leading to inaccurate quantification due to a shifting internal standard concentration [1].

Stable isotope labeling Hydrogen-deuterium exchange LC-MS sample preparation

Hydrochloride Salt Form: Aqueous Solubility vs. Free Base Internal Standards

Methdilazine-d4 is supplied as the hydrochloride salt (CAS 1330055-82-7) rather than the free base (CAS 1330274-72-0), conferring measurable advantages in aqueous solubility that directly impact practical laboratory workflow . The hydrochloride form is specified as slightly soluble in water, DMSO, and methanol, enabling direct dissolution in aqueous-organic mobile phases and biological matrices without requiring pre-dissolution in pure organic solvent or pH adjustment . In contrast, the free base form of methdilazine exhibits markedly lower aqueous solubility, which can introduce dissolution variability, require additional solvent handling steps, and increase the risk of precipitation during sample preparation or dilution series preparation [1].

Sample preparation Solubility optimization Analytical reference material

Procurement-Relevant Application Scenarios for Methdilazine-d4 Hydrochloride (CAS 1330055-82-7)


Regulated Bioanalytical Method Development and Validation for Methdilazine Pharmacokinetic Studies

This deuterated internal standard is specifically intended for use as an isotope dilution internal standard in LC-MS/MS method development for quantifying Methdilazine in biological matrices (plasma, serum, urine, tissue homogenates). The +4 Da mass shift and stable labeling position support method validation parameters including accuracy, precision, and matrix effect assessment as required by regulatory guidance (FDA BMV, ICH M10). The hydrochloride salt form facilitates direct dissolution in aqueous calibration standards and quality control samples .

Metabolite Identification and Drug Metabolism Studies of Phenothiazine Antihistamines

Methdilazine-d4 can be employed as a tracer or internal standard in studies investigating the metabolic fate of Methdilazine, including the formation and quantification of the sulfoxide metabolite previously identified as the primary excretory product in rodent studies [1]. The deuterium label enables distinction between parent drug and metabolites in complex biological extracts without altering the compound's chromatographic or metabolic behavior.

Comparative Tissue Distribution Studies Investigating Brain Penetration of Phenothiazine Derivatives

Historical tissue distribution data indicate that Methdilazine exhibits lower brain concentration relative to similar phenothiazine derivatives [1]. Methdilazine-d4 enables precise, MS-based quantification of Methdilazine tissue levels in comparative distribution studies, allowing researchers to directly test hypotheses regarding differential brain penetration among phenothiazine-class antihistamines using a validated, isotope-labeled internal standard approach.

Analytical Reference Material for Phenothiazine-Class Impurity Profiling and Quality Control

As a certified analytical reference standard, Methdilazine-d4 Hydrochloride may be used for system suitability testing, retention time marking, and relative response factor determination in impurity profiling methods for Methdilazine active pharmaceutical ingredient (API) or finished dosage forms. The deuterated analog is chromatographically distinguishable from the unlabeled analyte while exhibiting nearly identical retention behavior, providing a reliable reference point for method transfer and inter-laboratory reproducibility assessments [2].

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